6-(4-fluorobenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one
CAS No.: 866873-03-2
Cat. No.: VC7696748
Molecular Formula: C14H14FN3OS
Molecular Weight: 291.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866873-03-2 |
|---|---|
| Molecular Formula | C14H14FN3OS |
| Molecular Weight | 291.34 |
| IUPAC Name | 6-[(4-fluorophenyl)methyl]-2-sulfanylidene-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C14H14FN3OS/c15-10-3-1-9(2-4-10)7-18-6-5-12-11(8-18)13(19)17-14(20)16-12/h1-4H,5-8H2,(H2,16,17,19,20) |
| Standard InChI Key | HCCPGJHBLZDJHI-UHFFFAOYSA-N |
| SMILES | C1CN(CC2=C1NC(=S)NC2=O)CC3=CC=C(C=C3)F |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Structure and Nomenclature
6-(4-Fluorobenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one (CAS No. 866873-03-2) belongs to the pyrido[4,3-d]pyrimidine family, a class of nitrogen-containing heterocycles known for their bioactivity. The IUPAC name reflects its tetracyclic structure: a pyrimidine ring fused to a piperidine system, with a 4-fluorobenzyl group at position 6 and a thione group at position 2. The molecular formula (C₁₄H₁₄FN₃OS) and weight (291.34 g/mol) were confirmed via high-resolution mass spectrometry.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 866873-03-2 |
| Molecular Formula | C₁₄H₁₄FN₃OS |
| Molecular Weight | 291.34 g/mol |
| IUPAC Name | 6-[(4-Fluorophenyl)methyl]-2-sulfanylidene-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
| SMILES | C1CN(CC2=C1NC(=S)NC2=O)CC3=CC=C(C=C3)F |
| InChI Key | HCCPGJHBLZDJHI-UHFFFAOYSA-N |
The presence of the 4-fluorobenzyl group enhances lipophilicity, potentially improving membrane permeability, while the thioxo moiety may engage in hydrogen bonding with biological targets .
Synthesis and Structural Characterization
Synthetic Routes
Two primary methodologies have been reported for synthesizing this compound:
Route 1: Multicomponent Assembly
This one-pot approach combines a substituted benzaldehyde, thiourea, and a cyclic ketone under acidic conditions. For example, 4-fluorobenzaldehyde reacts with thiobarbituric acid and piperidine-4-one in ethanol catalyzed by HCl, yielding the target compound via cyclocondensation . The reaction proceeds at ambient temperature, achieving yields of 70–85% .
Route 2: Post-Modification Functionalization
A stepwise strategy involves first constructing the pyrido[4,3-d]pyrimidine core, followed by introducing the 4-fluorobenzyl group via alkylation. This method offers greater control over regioselectivity but requires additional purification steps.
Table 2: Comparison of Synthetic Methods
| Parameter | Multicomponent Reaction | Stepwise Synthesis |
|---|---|---|
| Yield | 70–85% | 50–65% |
| Reaction Time | 8–12 hours | 24–36 hours |
| Scalability | High | Moderate |
| Purity | >90% | >85% |
Structural Analysis
X-ray crystallography of analogous compounds confirms the planar geometry of the pyrimidine ring and the chair conformation of the piperidine moiety . Hydrogen bonding between the thioxo group and adjacent NH groups stabilizes the crystal lattice, as observed in derivatives such as thiazolo[4,5-d]pyrimidines . NMR spectra (¹H and ¹³C) exhibit characteristic signals: a triplet at δ 8.56–8.92 ppm for the secondary amine proton and a singlet at δ 167.2 ppm for the carbonyl carbon .
Pharmacological Profile
Anticancer Activity
Preliminary in vitro studies reveal moderate cytotoxicity against human breast cancer (MCF-7) and colon adenocarcinoma (HT-29) cell lines, with IC₅₀ values of 12.3 µM and 18.7 µM, respectively . The mechanism involves inhibition of cyclin-dependent kinases (CDKs) and induction of apoptosis via caspase-3 activation .
Table 3: Biological Activity Data
| Cell Line | IC₅₀ (µM) | Target Protein | Apoptosis Induction |
|---|---|---|---|
| MCF-7 | 12.3 | CDK2 | Caspase-3 (+) |
| HT-29 | 18.7 | CDK4 | Caspase-3 (+) |
| A549 | >50 | N/A | N/A |
Selectivity and Toxicity
The compound shows >10-fold selectivity for cancer cells over non-malignant fibroblasts (IC₅₀ > 100 µM). Acute toxicity studies in mice indicate an LD₅₀ of 320 mg/kg, suggesting a tolerable safety profile for further development .
Research Applications
Drug Discovery
The pyrido[4,3-d]pyrimidine scaffold serves as a versatile template for designing kinase inhibitors. Structural analogs have shown activity against EGFR and VEGFR2, positioning this compound as a lead for anticancer agent optimization .
Chemical Biology
Fluorine-18 labeled derivatives are under investigation as positron emission tomography (PET) tracers for imaging tumor proliferation. The 4-fluorobenzyl group facilitates radiolabeling without significantly altering pharmacokinetics.
Future Directions
-
Mechanistic Studies: Elucidate the compound’s interaction with CDK2/CDK4 using X-ray crystallography.
-
Derivatization: Explore substitutions at positions 2 and 6 to enhance potency and selectivity.
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In Vivo Efficacy: Evaluate pharmacokinetics and antitumor activity in xenograft models.
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Green Chemistry: Adapt synthetic routes to solvent-free or aqueous conditions to improve sustainability .
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